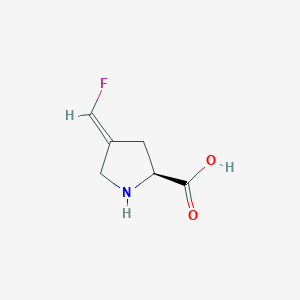
L-Proline, 4-(fluoromethylene)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) typically involves the introduction of a fluoromethylene group to the proline ring. One common method involves the use of electrophilic fluorination agents under controlled conditions. For instance, the reaction of L-proline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound .
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes. The fluoromethylene group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-4-(Fluoromethylene)-L-proline
- 4-Methylene-L-proline
- cis-5-Ethynyl-L-proline
- trans-5-Vinyl-L-proline
Uniqueness
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is unique due to its specific stereochemistry and the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biochemical assays .
Propriétés
Numéro CAS |
138958-01-7 |
|---|---|
Formule moléculaire |
C6H8FNO2 |
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
(2S,4E)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2+/t5-/m0/s1 |
Clé InChI |
WQELYDVKHZIJHJ-FYTLMZHYSA-N |
SMILES isomérique |
C\1[C@H](NC/C1=C/F)C(=O)O |
SMILES |
C1C(NCC1=CF)C(=O)O |
SMILES canonique |
C1C(NCC1=CF)C(=O)O |
Synonymes |
L-Proline, 4-(fluoromethylene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


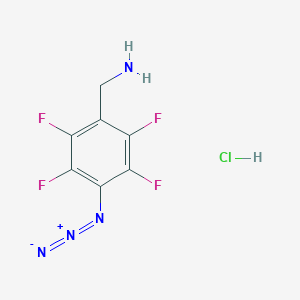
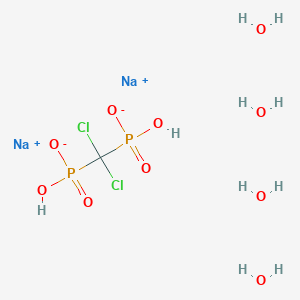
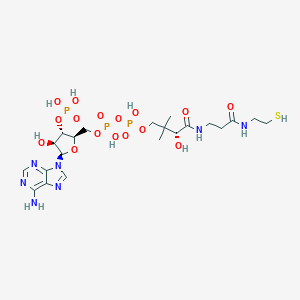
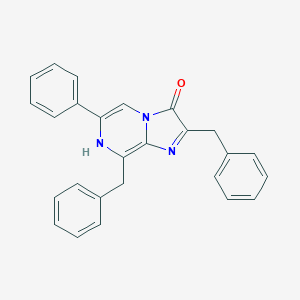
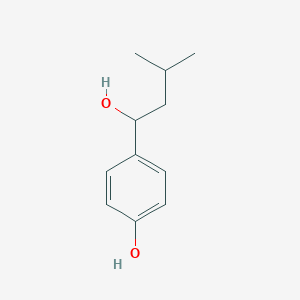
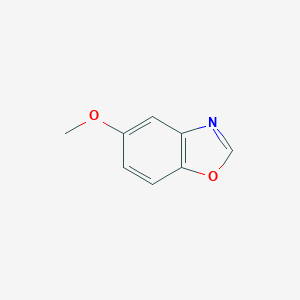
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
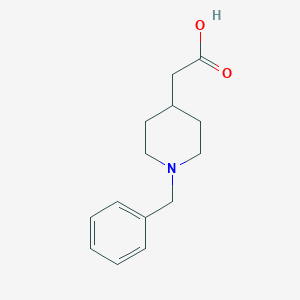
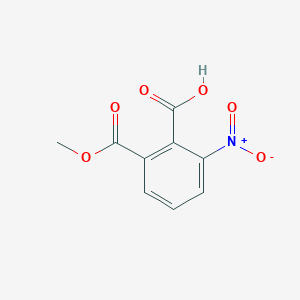
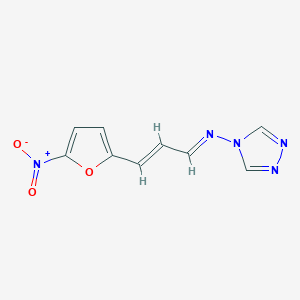
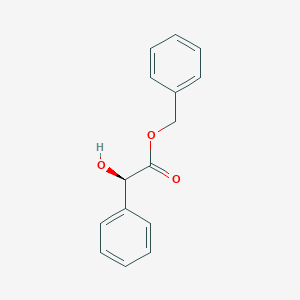
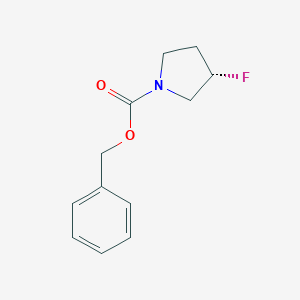
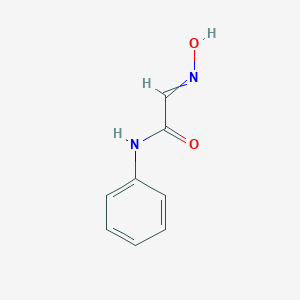
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
